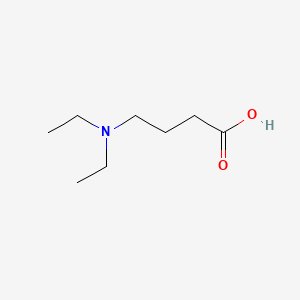

Butyric acid, 4-(diethylamino)-

Overview

Description

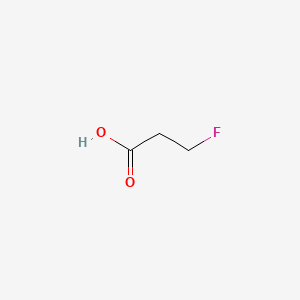

“Butyric acid, 4-(diethylamino)-” is a chemical compound with the molecular formula C8H17NO2. It is commonly used in solution-phase peptide synthesis .

Molecular Structure Analysis

The molecular structure of “Butyric acid, 4-(diethylamino)-” can be represented by the linear formula (CH3)2N(CH2)3CO2H . Its molecular weight is approximately 159.23 g/mol.Physical And Chemical Properties Analysis

“Butyric acid, 4-(diethylamino)-” has a density of approximately 1.0±0.1 g/cm3. It has a boiling point of 255.1±23.0 °C at 760 mmHg. The compound has a molar refractivity of 44.4±0.3 cm3 and a molar volume of 162.5±3.0 cm3 .Scientific Research Applications

Poultry Production

Field

Animal Health and Nutrition

Application

Butyric acid is used in poultry diets due to its beneficial effects on poultry health, performance, and egg quality .

Method of Application

Butyric acid is added to the diet of poultry. It is efficacious against pathogenic bacteria such as Salmonella spp. and Escherichia coli, and stimulates the population of beneficial gut bacteria .

Results

Butyric acid reduces pathogenic bacteria and their toxins, enhancing gut health thereby increasing nutrient digestibility, thus leading to improved growth performance and immunity among birds .

Bio-butyrate Production

Field

Biotechnology for Biofuels and Bioproducts

Application

Butyric acid is an essential C4 platform chemical, widely used in food, pharmaceutical, and animal feed industries. Clostridium tyrobutyricum is the most promising microorganism for industrial bio-butyrate production .

Method of Application

Clostridium tyrobutyricum, a Gram-positive, strictly anaerobic bacterium, is used as a microbial cell factory for butyric acid production .

Results

Hydrogenase (HydA) deficiency significantly improved the intracellular NADH/NAD+ rate, decreased acetate accumulation, and improved the yield of butyrate .

Chemical Synthesis

Field

Chemistry

Application

“4-(Diethylamino)butanoic acid” is a chemical compound with the formula C8H17O2N1. It is used in chemical synthesis .

Method of Application

The specific method of application would depend on the particular synthesis process in which it is being used .

Results

The results would also depend on the specific synthesis process. However, the product of the synthesis would likely contain “4-(Diethylamino)butanoic acid” as a component .

Bio-butyrate Production

Application

Engineered Clostridium tyrobutyricum has been affirmed as a superior host for n-butanol production, leveraging its high metabolic flux toward butyryl-CoA and tolerance to butanol at high concentrations .

Results

The engineered C. tyrobutyricum with a high metabolic flux toward butyryl-CoA produced n-butanol at a high yield of >0.30 g/g and titer of >20 g/L in glucose fermentation .

Safety And Hazards

Future Directions

Microbially produced volatile fatty acids (VFAs), such as “Butyric acid, 4-(diethylamino)-”, can be considered as a replacement for petroleum-based VFAs due to their renewability, degradability, and sustainability . The development of bio-based butyric acid production processes from renewable feedstocks is gaining attention .

properties

IUPAC Name |

4-(diethylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-3-9(4-2)7-5-6-8(10)11/h3-7H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDAWBWSOYRMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213299 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyric acid, 4-(diethylamino)- | |

CAS RN |

63867-13-0, 42060-21-9 | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butyric acid, 4-(diethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propyl-](/img/structure/B1294792.png)